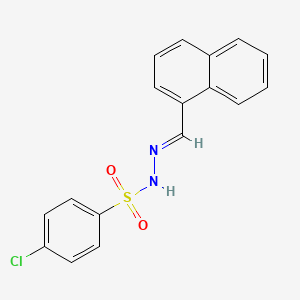

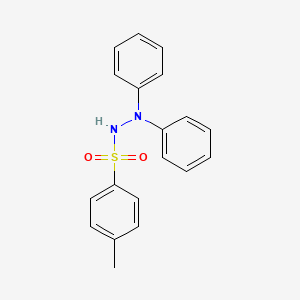

4-chloro-N'-(1-naphthylmethylene)benzenesulfonohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Sulfonamide compounds, such as 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide, are synthesized through the reaction of sulfonyl chloride with amines. For instance, the synthesis of a similar sulfonamide was achieved by reacting 4-methyl benzene sulfonyl chloride with 1-naphthyl amine (Sarojini et al., 2012). This method likely applies to the synthesis of "4-chloro-N'-(1-naphthylmethylene)benzenesulfonohydrazide", with appropriate adjustments for the specific reactants.

Molecular Structure Analysis

The molecular structure of sulfonamide compounds is characterized by spectroscopic methods, including FTIR, NMR, and X-ray diffraction. The structural determination of similar compounds reveals significant features such as bond lengths, angles, and molecular conformations, which are crucial for understanding the chemical behavior of "this compound" (Sarojini et al., 2012).

Chemical Reactions and Properties

The reactivity of sulfonamide compounds with various reactants can lead to a range of products, depending on the conditions and the presence of catalytic agents. For instance, Lewis acid-catalyzed reactions involving similar structures can yield complex polycyclic aromatic compounds (Asao et al., 2003). These reactions are indicative of the potential chemical versatility of "this compound".

Physical Properties Analysis

The physical properties, such as melting points, solubility, and crystal structure, of sulfonamide derivatives are determined using thermal analysis and X-ray crystallography. The crystalline nature and stability are particularly influenced by intermolecular interactions, including hydrogen bonding and π-π stacking (Sarojini et al., 2012). These findings offer a baseline for predicting the physical properties of "this compound".

Chemical Properties Analysis

The chemical properties of sulfonamide and hydrazide compounds are largely defined by their functional groups, which influence reactivity, acidity, and the ability to form hydrogen bonds. Studies on similar compounds provide insights into their chemical behavior, including reactivity towards nucleophilic and electrophilic attack, and potential applications in synthesis and material science (Asao et al., 2003).

Aplicaciones Científicas De Investigación

Synthesis and Characterization for Anticancer Evaluation

The scientific research applications of 4-chloro-N'-(1-naphthylmethylene)benzenesulfonohydrazide include its synthesis and characterization for anticancer evaluation. In a study by Salahuddin et al. (2014), a series of compounds were synthesized using a base of o-phenylenediamine and naphtene-1-acetic acid/2-naphthoxyacetic acid, leading to the creation of 2-(naphthalen-1-ylmethyl/Naphthalen-2-yloxymethyl)-1H-benzimidazol-1-yl]acetohydrazide. These compounds were evaluated for their anticancer activity in vitro using the NCI 60 Cell screen on various panel/cell lines, demonstrating promising activity on breast cancer cell lines. This highlights the potential of such compounds, including this compound, in the development of new anticancer treatments (Salahuddin et al., 2014).

Environmental and Analytical Chemistry Applications

Another significant application area is in environmental and analytical chemistry, particularly in the identification and quantification of aromatic sulfonates in industrial effluents. Studies by Alonso et al. (1999) and Altenbach & Giger (1995) have used various derivatives of benzenesulfonohydrazide, including this compound, for the solid-phase extraction and determination of benzene- and naphthalenesulfonates in industrial wastewaters. These methods highlight the utility of such compounds in environmental monitoring and pollution control, showcasing their role in enhancing the detection and analysis of hazardous substances in water sources (Alonso, Castillo, & Barceló, 1999); (Beat. Altenbach & Giger, 1995).

Sensor Development for Heavy Metal Detection

Additionally, the development of selective ionic sensors based on derivatives of benzenesulfonohydrazide, such as this compound, demonstrates another research application. Hussain et al. (2018) synthesized BSH derivatives for the selective detection of heavy metal ions like cobalt (Co2+) using an electrochemical approach. This work indicates the potential of these compounds in creating sensitive and selective probes for environmental monitoring and the detection of heavy metals in various samples, contributing to public health and safety (Hussain, Asiri, Arshad, & Rahman, 2018).

Propiedades

IUPAC Name |

4-chloro-N-[(E)-naphthalen-1-ylmethylideneamino]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN2O2S/c18-15-8-10-16(11-9-15)23(21,22)20-19-12-14-6-3-5-13-4-1-2-7-17(13)14/h1-12,20H/b19-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXZBXYLDDQRYHF-XDHOZWIPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C=NNS(=O)(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC=C2/C=N/NS(=O)(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(4-methoxyphenyl)-2-oxoethyl]-6-(2-thienyl)-3(2H)-pyridazinone](/img/structure/B5509823.png)

![2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5509829.png)

![dimethyl 5-[(2-thienylcarbonyl)amino]isophthalate](/img/structure/B5509842.png)

![methyl [2-(4-morpholinyl)-4-oxo-1,3-thiazol-5(4H)-ylidene]acetate](/img/structure/B5509872.png)

![N-[4-({3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)phenyl]acetamide](/img/structure/B5509877.png)

![1-[(4-benzyl-1-piperidinyl)methyl]-5-nitro-1H-indole-2,3-dione](/img/structure/B5509888.png)

![N,N-dimethyl-3-{[(1S*,5R*)-3-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}aniline](/img/structure/B5509893.png)

![5-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5509907.png)

![N-{1-[4-(4-methyl-1-piperidinyl)phenyl]ethyl}-4-(4-morpholinyl)benzamide](/img/structure/B5509915.png)

![6-{[4-(1,3-thiazol-2-yl)-1-piperazinyl]methyl}-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5509923.png)